N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide
Overview
Description
“N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” is a chemical compound with the molecular formula C15H11N3OS . It is a synthetic phenyl urea derivative .
Molecular Structure Analysis
The molecular structure of “N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” consists of a thiadiazolyl ring attached to a phenyl group . The exact structure and orientation of the molecule can be determined through techniques such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving “N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” are not explicitly mentioned in the retrieved papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” are not explicitly mentioned in the retrieved papers .
Scientific Research Applications
Corrosion Inhibition
One application involves the use of isonicotinamide derivatives as corrosion inhibitors. A study by Yadav et al. (2015) focused on the corrosion inhibition effects of such compounds on mild steel in acidic media. They found that the inhibition efficiency increases with the concentration, suggesting these compounds effectively protect metals from corrosion, particularly in harsh chemical environments (Yadav et al., 2015).
Antimicrobial Activity
Isonicotinamide derivatives have also been studied for their antimicrobial properties. Ramachandran (2017) synthesized N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives and demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in combating bacterial infections (Ramachandran, 2017).
Anticancer and Antioxidant Properties
Derivatives of isonicotinamide have been explored for their anticancer and antioxidant properties. A study synthesized various derivatives and evaluated them for anticancer activity against Ehrlich ascites carcinoma cells, finding some compounds with significant activity, suggesting a potential role in cancer therapy (El-Gaby et al., 2017).
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of isonicotinamide derivatives were explored, showing potential as therapeutic agents for inflammatory pain. This research highlights the diverse pharmacological activities of these compounds, indicating their utility in pain management (Küçükgüzel et al., 2013).
Enzyme Inhibition
Another significant area of application is enzyme inhibition. Zhang et al. (2019) designed and synthesized N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors, demonstrating their potential in treating diseases related to enzyme dysfunction, such as gout or certain types of kidney stones (Zhang et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide, also known as N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide, is a compound that has been studied for its potential biological activities It is known that thiadiazole derivatives, which this compound is a part of, have been found to interact strongly with biological targets due to their mesoionic character .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to a broad spectrum of biological activities .
Biochemical Pathways
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that thiadiazole derivatives have relatively good liposolubility, which is most likely attributed to the presence of the sulfur atom . This suggests that they may have good bioavailability.
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that the biological activities of thiadiazole derivatives can be influenced by the substituent on the compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide are largely attributed to the presence of the 1,3,4-thiadiazole ring. This ring is characterized by its strong aromaticity and the presence of an =N-C-S- moiety, which is responsible for providing low toxicity and great in vivo stability . The 1,3,4-thiadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules, although specific interactions for this compound have not been reported .
Cellular Effects
While specific cellular effects of this compound are not documented, 1,3,4-thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. 1,3,4-thiadiazole derivatives are known to exert their effects at the molecular level through various mechanisms. For instance, some 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Temporal Effects in Laboratory Settings
It is known that 1,3,4-thiadiazole derivatives generally exhibit good stability and low toxicity .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models have not been reported. Some 1,3,4-thiadiazole derivatives have shown to be highly effective at low doses in animal models .
Metabolic Pathways
It is known that the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is involved in various metabolic pathways .
Transport and Distribution
Due to the mesoionic nature of 1,3,4-thiadiazoles, these compounds are able to cross cellular membranes .
Subcellular Localization
The ability of 1,3,4-thiadiazoles to cross cellular membranes suggests that they may be distributed throughout various subcellular compartments .
Properties
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-13(11-6-8-15-9-7-11)17-14-16-12(18-20-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOGZALLWLZFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330312 | |
Record name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803248 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690645-63-7 | |
Record name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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